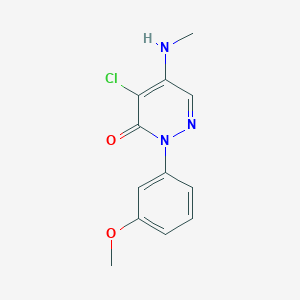

4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one

Descripción

Structural and Functional Group Analysis

The compound’s reactivity and physicochemical properties are influenced by three key functional groups:

- Chlorine at position 4: Enhances electrophilicity and participates in substitution reactions.

- 3-Methoxyphenyl at position 2: Introduces steric bulk and modulates electronic effects via the methoxy group’s electron-donating resonance.

- Methylamino at position 5: Provides a site for hydrogen bonding and potential derivatization.

Propiedades

Número CAS |

84607-75-0 |

|---|---|

Fórmula molecular |

C12H12ClN3O2 |

Peso molecular |

265.69 g/mol |

Nombre IUPAC |

4-chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3-one |

InChI |

InChI=1S/C12H12ClN3O2/c1-14-10-7-15-16(12(17)11(10)13)8-4-3-5-9(6-8)18-2/h3-7,14H,1-2H3 |

Clave InChI |

KVMBIYBQBFRPHT-UHFFFAOYSA-N |

SMILES canónico |

CNC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)OC)Cl |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of pyridazin-3(2H)-one derivatives typically follows a multi-step approach involving:

- Formation of the pyridazinone ring system.

- Introduction of substituents via nucleophilic aromatic substitution or coupling reactions.

- Functional group transformations to install amino and methoxy groups.

For the target compound, the key steps include:

Construction of the Pyridazinone Core:

- Starting from hydrazine derivatives and β-dicarbonyl compounds or their equivalents.

- Cyclization under acidic or basic conditions to form the pyridazin-3(2H)-one ring.

Introduction of the 3-Methoxyphenyl Group at Position 2:

- Typically achieved by coupling a halogenated pyridazinone intermediate with 3-methoxyphenyl boronic acid or via nucleophilic aromatic substitution if the pyridazinone bears a suitable leaving group.

- Suzuki-Miyaura cross-coupling is a common method for arylation at this position, using palladium catalysts and base in a suitable solvent system at elevated temperatures (~100–110°C).

-

- Direct chlorination of the pyridazinone ring using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

- Alternatively, starting from a chlorinated precursor pyridazinone.

Introduction of the Methylamino Group at Position 5:

- Amination via nucleophilic substitution of a suitable leaving group (e.g., halogen) at position 5 with methylamine.

- This step may require controlled temperature and solvent conditions to favor substitution without side reactions.

Detailed Synthetic Procedure (Based on Patent WO2003097613A1 and Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Formation of Pyridazinone Intermediate | Hydrazine hydrate + β-dicarbonyl compound, reflux in ethanol or suitable solvent | Cyclization to form pyridazin-3(2H)-one core |

| 2. Chlorination at Position 4 | SOCl2 or POCl3, reflux, inert atmosphere | Introduction of chloro substituent at position 4 |

| 3. Arylation at Position 2 | 3-Methoxyphenylboronic acid, Pd(PPh3)4 catalyst, Cs2CO3 base, dioxane/water, 100–110°C, 12–24 h | Suzuki-Miyaura cross-coupling to attach 3-methoxyphenyl group |

| 4. Amination at Position 5 | Methylamine (aqueous or gas), solvent such as THF or ethanol, room temperature to mild heating | Nucleophilic substitution to install methylamino group |

Reaction Conditions and Optimization

- Solvents: Common solvents include ethanol, tetrahydrofuran (THF), dioxane, and dichloromethane (CH2Cl2).

- Catalysts: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) are preferred for cross-coupling.

- Bases: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are used to facilitate coupling.

- Temperature: Reactions are typically conducted between room temperature and 110°C depending on the step.

- Reaction Time: Varies from several hours to overnight (12–24 hours) to ensure completion.

Purification and Characterization

- Purification: Flash chromatography on silica gel or recrystallization from suitable solvents.

- Characterization Techniques:

- NMR Spectroscopy: To confirm substitution patterns and purity.

- Mass Spectrometry (ESI-MS): To verify molecular weight.

- Infrared Spectroscopy (FT-IR): To identify characteristic functional groups such as carbonyl (C=O) and amino groups.

- Elemental Analysis: To confirm composition.

- X-ray Crystallography: For definitive structural confirmation when crystals are available.

Data Table Summarizing Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization | Hydrazine hydrate + β-dicarbonyl, reflux | Pyridazinone core formation | 70–85 |

| 2 | Chlorination | SOCl2 or POCl3, reflux | Introduce chloro at position 4 | 80–90 |

| 3 | Suzuki-Miyaura Coupling | 3-Methoxyphenylboronic acid, Pd catalyst, base, 100–110°C | Attach 3-methoxyphenyl group | 75–88 |

| 4 | Amination | Methylamine, THF or ethanol, mild heating | Install methylamino group at 5 | 65–80 |

Research Findings and Notes

- The use of thionyl chloride for chlorination is well-documented for pyridazinone derivatives, providing high regioselectivity at position 4 without affecting other substituents.

- Suzuki-Miyaura cross-coupling is the preferred method for arylation due to its mild conditions and tolerance of functional groups such as methoxy and amino groups.

- Amination with methylamine requires careful control to avoid over-alkylation or side reactions; mild conditions and stoichiometric control are critical.

- The overall synthetic route is modular, allowing for variation in the aryl substituent and amino group, facilitating analog synthesis for pharmacological studies.

- Purification by silica gel chromatography is effective, but recrystallization may be necessary for high-purity samples suitable for biological testing.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.

Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituent variations, and reported biological activities:

Impact of Substituent Modifications

Aromatic Ring (Position 2):

- 3-Methoxyphenyl vs. Fluorine at position 4 increases electronegativity but may reduce solubility.

- 3-Trifluoromethylphenyl () : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, which can enhance target affinity but may elevate toxicity .

Amino Group (Position 5):

- Methylamino vs. Dimethylamino (): Methylamino provides a balance between hydrogen-bonding capacity and steric hindrance. Dimethylamino derivatives show improved solubility but reduced enzymatic stability.

- Piperazinyl () : Piperazine substituents enhance water solubility and may facilitate blood-brain barrier penetration, making them suitable for CNS-targeting agents.

Chloro Substituent (Position 4):

Conservation of the chloro group across analogs suggests its critical role in electrophilic interactions with biological targets, such as tubulin or kinase active sites .

Actividad Biológica

4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by its unique structural features that suggest potential pharmacological applications. Its molecular formula is and it is noted for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps, which can be adapted for industrial production to optimize yield and efficiency. The process often includes the formation of the pyridazinone core followed by the introduction of the chlorine atom at the 4-position and the methoxyphenyl group at the 2-position, along with a methylamino group at the 5-position.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one using in vitro assays against various cancer cell lines. Specifically, a screening conducted by the National Cancer Institute (NCI) assessed its effects on approximately sixty different cancer cell lines, including leukemia, melanoma, lung, colon, central nervous system (CNS), ovarian, renal, prostate, and breast cancers.

Table 1: Anticancer Activity Overview

| Compound | Concentration (µM) | Mean Growth (%) | Most Sensitive Cell Line(s) |

|---|---|---|---|

| 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one | 10 | 104.68 | RPMI-8226 (92.48%), CCRF-CEM (92.77%) |

The results indicated a low level of anticancer activity, with tumor growth percentages ranging from 92.48% to 126.61%, suggesting that while the compound may not exhibit strong anticancer properties, it still warrants further investigation for potential modifications or combinations with other therapeutic agents to enhance efficacy .

Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies are essential to elucidate its pharmacodynamics and pharmacokinetics. The unique combination of both chlorine and methylamino groups may confer distinct chemical and biological properties that could enhance its efficacy as a pharmaceutical agent or research tool.

Case Studies

Several studies have explored compounds similar to 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one to understand their biological activities better.

- Study on Structural Analogues : Research on related pyridazine derivatives has shown varying degrees of biological activity, suggesting that modifications in structure can significantly impact efficacy. For instance, compounds lacking specific functional groups exhibited reduced activity compared to their chloro-substituted counterparts.

- Pharmacological Profiling : A detailed pharmacological profiling study highlighted how modifications in substituents affect binding affinity and selectivity towards specific biological targets, which could be applied to optimize the design of new derivatives based on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.